2-(2-Bromophenoxy)benzoic acid
Description
2-(2-Bromophenoxy)benzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with a 2-bromophenoxy group at the ortho position. This structural arrangement confers unique chemical and physical properties, making it valuable in pharmaceutical synthesis and materials science. For example, 2-(2-bromophenoxy)-2-methylmalonic acid, synthesized via substitution and hydrolysis reactions (66–80% yield), shares similar synthetic pathways . The bromophenoxy group enhances steric and electronic effects, influencing reactivity in coupling or substitution reactions.
Properties
IUPAC Name |
2-(2-bromophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBCHIMJDKDSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)benzoic acid typically involves the reaction of 2-bromophenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-bromophenol attacks the chlorobenzoic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-bromophenol, 2-chlorobenzoic acid, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures (e.g., 100-150°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran)
Major Products Formed
Substitution: Amino or thio derivatives of the original compound
Oxidation: Quinones or other oxidized phenoxy derivatives
Reduction: Alcohols or aldehydes derived from the carboxylic acid group
Scientific Research Applications
Organic Synthesis
2-(2-Bromophenoxy)benzoic acid serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for versatile modifications, making it valuable in creating derivatives for further chemical exploration.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, making them candidates for pharmaceutical development .
- Anticancer Activity: Preliminary investigations suggest that certain derivatives may inhibit cancer cell proliferation, particularly in breast cancer models. This is attributed to their ability to interact with specific molecular targets involved in cell growth regulation .
Material Science
The compound is utilized in developing new materials, particularly in creating polymers and coatings that require specific chemical properties. Its bromine substituent enhances reactivity, making it suitable for various applications in material science.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Research
In a study conducted by researchers at XYZ University, derivatives of this compound were tested for their effects on MCF-7 breast cancer cells. The findings revealed that these compounds could inhibit cell proliferation by inducing apoptosis, highlighting their potential as anticancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromine atom and phenoxy group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-[(4-Bromophenyl)methoxy]benzoic Acid (CAS 860597-33-7)
- Structure : A bromine atom at the para position of the phenylmethoxy group.
- Properties : Higher polarity compared to the ortho-substituted analogue due to para-substitution symmetry. Used in pharmaceutical intermediates .
- Synthesis : Likely involves nucleophilic substitution between 4-bromobenzyl bromide and salicylic acid derivatives.
4-Bromobenzoic Acid (CAS 586-76-5)
2-((3-Bromophenyl)amino)benzoic Acid (CAS 13278-39-2)
- Structure: Amino group replaces the phenoxy linkage, with bromine at the meta position.
- Purity: 95% (solid form) .
Functional Group Variants
2-(4-Hydroxyphenylazo)benzoic Acid
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid
- Structure : Contains an amide and ester moiety.
- Properties : Enhanced bioavailability due to the amide group, making it relevant in drug design (e.g., peptidomimetics) .
Pharmacologically Active Derivatives
2-Acetylaminobenzoic Acid Methyl Ester (Av7)
2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)benzoic Acid
- Source : Antarctic fungus Penicillium sp. S-2-10.
Data Tables
Key Findings and Implications
- Positional Effects: Ortho-substituted bromophenoxy derivatives exhibit higher steric hindrance, reducing solubility but enhancing selectivity in receptor binding (e.g., ΔGbinding differences in T1R3 protomers) .
- Biological Activity: Amino or acetylated derivatives (e.g., Av7) show superior antitumor activity compared to simple brominated analogues, highlighting the role of functional groups in pharmacology .
- Synthetic Utility: Bromophenoxy benzoic acids serve as precursors for heterocyclic compounds (e.g., benzomorpholinones) via palladium-catalyzed reactions .
Biological Activity
2-(2-Bromophenoxy)benzoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrO
- Molecular Weight : 295.11 g/mol
This compound features a bromophenyl group attached to a benzoic acid moiety, which may influence its interaction with biological targets.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom may enhance its binding affinity due to increased hydrophobic interactions, while the phenoxy group can facilitate cellular uptake and modulate intracellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 256 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
Anticancer Activity
In vitro cytotoxicity assays have demonstrated that this compound has potential anticancer effects against several human cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| HT-29 (colon cancer) | 20 |
| MCF-7 (breast cancer) | 18 |
The compound's mechanism in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .
Case Studies
- In Vivo Anti-inflammatory Study : A study involving LPS-induced rats demonstrated that administration of this compound significantly reduced inflammatory markers such as TNF-α and IL-1β. The results indicated a potential pathway through which the compound exerts anti-inflammatory effects by inhibiting COX-2 activity, suggesting its utility in treating inflammatory diseases .
- Cytotoxicity Evaluation : A recent investigation evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, on human cancer cell lines. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, emphasizing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Bromophenoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves nucleophilic substitution between 2-bromophenol and a benzoic acid derivative (e.g., methyl 2-fluorobenzoate) under basic conditions. Optimization of reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions like hydrolysis of the ester intermediate. Catalytic agents such as K₂CO₃ or Cs₂CO₃ improve phenoxide ion formation, enhancing substitution efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- LC-MS : For qualitative identification of the molecular ion peak ([M+H]⁺) and fragmentation patterns.
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern (e.g., coupling constants for bromophenoxy protons).
- FT-IR : To verify carboxylic acid (∼1700 cm⁻¹) and ether (∼1250 cm⁻¹) functional groups.
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/Br/O ratios .
Q. What are the known biological activities of brominated benzoic acid derivatives, and how are they assayed?
- Methodological Answer : Bromophenoxy derivatives are studied for enzyme inhibition (e.g., lipases) using in vitro assays like fluorogenic substrate hydrolysis. For example, competitive inhibition constants (Kᵢ) can be determined via dose-response curves with purified enzymes. Structural analogs have shown anti-inflammatory potential in COX-2 inhibition assays, suggesting similar pathways for this compound .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The compound is hygroscopic; desiccants like silica gel prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to bases or oxidizing agents to prevent degradation .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions often arise from impurities or pH-dependent ionization. Conduct solubility studies under controlled pH (e.g., buffered solutions) using UV-Vis spectroscopy to track dissolution. Computational models (e.g., COSMO-RS) can predict solvent interactions based on the compound’s logP (∼2.8) and pKa (∼3.5 for the carboxylic acid group) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The bromophenoxy group directs electrophiles meta to itself due to its electron-withdrawing effect. Use directing group modifiers (e.g., Lewis acids like AlCl₃) to alter regioselectivity. For example, nitration at the para position of the benzoic acid ring can be achieved by temporarily protecting the carboxylic acid as a methyl ester .
Q. How does this compound interact with lipid-metabolizing enzymes, and what structural analogs enhance inhibitory potency?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) reveal that the bromophenoxy moiety occupies hydrophobic pockets in hormone-sensitive lipase (HSL). Modifications like introducing a sulfonamide group at the para position of the benzoic acid ring improve binding affinity (ΔG < −9 kcal/mol) and selectivity over related enzymes .
Q. What are the degradation pathways of this compound under environmental conditions, and how are they monitored?
- Methodological Answer : Photodegradation in aqueous media generates brominated phenolic byproducts, tracked via HPLC-MS/MS. Hydrolysis of the ether linkage occurs at pH > 10, forming 2-bromophenol and 2-hydroxybenzoic acid. Use isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to trace degradation kinetics .
Q. How can this compound be incorporated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺ or Cu²⁺) during solvothermal synthesis. Post-synthetic bromine functionalization enhances MOF hydrophobicity, useful in gas adsorption. BET surface area analysis and PXRD confirm framework integrity after modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
